BenchChemオンラインストアへようこそ!

(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

tobacco-specific nitrosamines lung carcinogenesis enantiomer-specific toxicity

Achieve stereochemical certainty in your tobacco carcinogenesis research. (S)-NNAL (CAS 197712-01-9) is the predominant enantiomer formed in human tissues (64-95% of total NNAL) and is essential as a chiral standard for LC-MS/MS quantitation, UGT2B7/UGT2B17 glucuronidation kinetics, and PBPK modeling. Using racemic material or the (R)-enantiomer introduces uncontrolled variability—(S)-NNAL generates 6- to 17-fold higher DNA adduct levels and exhibits a 2.8-fold greater volume of distribution. Ensure data integrity and regulatory-grade analytical accuracy; purchase enantiomerically pure (S)-NNAL.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13429339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN(CCCC(C1=CN=CC=C1)O)N=O
InChIInChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/t10-/m0/s1
InChIKeyOGRXKBUCZFFSTL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 1.85 mbq / 9.25 mbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-NNAL Procurement: Stereochemically Defined Metabolite for Tobacco Carcinogen Research


(S)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol ((S)-NNAL) is a chiral metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) [1]. It functions as a proximate carcinogen, formed endogenously in tobacco users, and exhibits stereospecific metabolic and carcinogenic properties that distinguish it from its enantiomer, (R)-NNAL, and the parent compound NNK [2]. The (S)-enantiomer is the predominant form generated in human tissues from NNK reduction and serves as a critical analytical standard and research tool for investigating tobacco-related carcinogenesis [3].

Why Racemic NNAL or (R)-NNAL Cannot Substitute for (S)-NNAL in Critical Applications


The enantiomers of NNAL exhibit profound stereoselectivity in metabolism, tissue distribution, and carcinogenic potency, rendering them non-interchangeable [1]. (S)-NNAL demonstrates a significantly larger volume of distribution (Vss = 1792 ± 570 mL) compared to (R)-NNAL (Vss = 645 ± 230 mL) in rats, indicating preferential tissue retention [1]. Furthermore, the two enantiomers are processed by distinct UDP-glucuronosyltransferase (UGT) isoforms with varying kinetics, leading to enantiomer-specific glucuronidation profiles that directly impact detoxification efficiency and biomarker interpretation [2]. Substituting racemic NNAL or the (R)-enantiomer for (S)-NNAL in mechanistic studies, bioactivation assays, or as an analytical standard will introduce uncontrolled stereochemical variability, confounding data interpretation and potentially invalidating comparative toxicological assessments [3].

(S)-NNAL vs. (R)-NNAL and NNK: A Quantitative Evidence Guide for Differentiated Procurement


Carcinogenic Potency: (S)-NNAL Exhibits Lung Tumor Multiplicity Equivalent to NNK and 3-Fold Lower than (R)-NNAL in A/J Mouse Model

In a head-to-head tumorigenicity study in female A/J mice, (S)-NNAL induced 8.2 ± 3.3 lung tumors per mouse, which was significantly lower than both (R)-NNAL (25.6 ± 7.5 tumors/mouse, P < 0.0001) and NNK (25.3 ± 9.8 tumors/mouse) [1]. This establishes (S)-NNAL as approximately 3-fold less tumorigenic than its enantiomer in this model, a critical differentiation for studies focused on bioactivation versus detoxification pathways [1].

tobacco-specific nitrosamines lung carcinogenesis enantiomer-specific toxicity

Tissue Distribution: (S)-NNAL Exhibits 2.8-Fold Greater Volume of Distribution Than (R)-NNAL in Rats, Indicating Enhanced Tissue Retention

In bile duct-cannulated male Fischer F344 rats receiving i.v. doses, the steady-state volume of distribution (Vss) for (S)-NNAL was 1792 ± 570 mL, significantly exceeding that of (R)-NNAL (645 ± 230 mL) [1]. This 2.8-fold difference indicates that (S)-NNAL exhibits substantially greater tissue penetration and retention, particularly in the lung [1].

pharmacokinetics tissue retention enantiomer-specific distribution

Glucuronidation Fate: (S)-NNAL Undergoes 5-Fold Lower Glucuronidation Than (R)-NNAL, Diverting More to Bioactivation Pathways

Following i.v. administration of individual enantiomers to rats, approximately 50% of the (R)-NNAL dose was excreted as (R)-NNAL-Gluc in bile and urine, whereas only 10% of an (S)-NNAL dose was excreted as a glucuronide [1]. Conversely, almost 20% of the (S)-NNAL dose was excreted as NNK or NNK metabolites, compared to less than 5% for (R)-NNAL, indicating that (S)-NNAL is preferentially shunted toward reoxidation to the parent carcinogen NNK rather than detoxification via glucuronidation [1].

glucuronidation detoxification UGT enzymes

DNA Adduct Formation: (S)-NNAL Generates 6- to 17-Fold Higher Pyridyloxobutyl-DNA Adduct Levels Than (R)-NNAL in F344 Rat Lung and Liver

In F344 rats chronically treated with enantiomers, total pyridyloxobutyl (POB)-DNA adduct levels in the (S)-NNAL group were 6- to 14-fold higher in lung and 11- to 17-fold higher in liver compared to the (R)-NNAL group [1]. (S)-NNAL adduct levels were comparable to (0.6-1.3 times) those generated by the potent parent carcinogen NNK [1].

DNA adducts genotoxicity carcinogen bioactivation

Preferential Formation: (S)-NNAL is the Predominant Enantiomer Formed from NNK in Human Tissues, Ranging from 64% to >95%

In vitro metabolism studies using human tissue subcellular fractions demonstrate that (S)-NNAL is the major enantiomer produced from NNK. In human liver microsomes, (S)-NNAL accounts for an average of 64% of total NNAL formed; in human liver cytosol, 90%; and in human red blood cells, >95% [1]. This stereoselective reduction is also observed in rodent tissues, where (S)-NNAL constitutes 90-98% of the NNAL formed [1].

stereoselective metabolism carbonyl reduction human biomonitoring

Enantiomer-Specific UGT Glucuronidation Kinetics: UGT2B7 Preferentially Glucuronidates (S)-NNAL, While UGT2B17 Favors (R)-NNAL

Using a chiral separation method to isolate pure enantiomers, it was demonstrated that UGT2B7 preferentially forms (S)-NNAL-O-Gluc, whereas UGT2B17 preferentially forms (R)-NNAL-O-Gluc [1]. In human liver microsomes, the ratio of (R)-NNAL-O-Gluc to (S)-NNAL-O-Gluc formation was significantly lower (p=0.012) in subjects with the homozygous UGT2B17 deletion genotype (*2/*2) compared to wild-type (*1/*1) subjects [1].

UDP-glucuronosyltransferase enantiomer selectivity pharmacogenomics

(S)-NNAL: Optimal Application Scenarios Driven by Quantitative Evidence


Stereospecific Biomarker Quantitation in Human Biomonitoring Studies

As the predominant enantiomer formed in human tissues (64-95% of total NNAL), (S)-NNAL is essential as a chiral analytical standard for accurate LC-MS/MS quantitation of NNAL enantiomers in urine or blood [1]. Its use enables precise assessment of tobacco smoke exposure and the impact of genetic polymorphisms (e.g., UGT2B17) on detoxification capacity [2].

Investigating Enantiomer-Specific Carcinogenicity and DNA Adduct Formation

Given the 6- to 17-fold higher DNA adduct levels generated by (S)-NNAL compared to (R)-NNAL in rat lung and liver, pure (S)-NNAL is required for in vitro and in vivo studies designed to elucidate the mechanisms of genotoxicity, DNA repair, and the role of stereochemistry in nitrosamine-induced carcinogenesis [3].

Pharmacokinetic and Tissue Distribution Modeling

The 2.8-fold greater volume of distribution of (S)-NNAL relative to (R)-NNAL necessitates its use in physiologically based pharmacokinetic (PBPK) models aimed at predicting tissue-specific retention and the toxicokinetics of tobacco carcinogens [4]. Pure enantiomer is required to avoid confounding results from the rapidly excreted (R)-form.

UGT Enzyme Kinetics and Pharmacogenomic Studies

Pure (S)-NNAL is the definitive substrate for characterizing the activity and kinetics of UGT2B7, and for assessing how genetic variants in UGT2B7 or UGT2B17 alter the glucuronidation of this specific enantiomer [2]. This is critical for personalized risk assessment and understanding inter-individual variability in carcinogen detoxification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (s)-4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.